

# benchmarking futibatinib selectivity against other kinase inhibitors

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## Compound of Interest

Compound Name: *Futibatinib*

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## Futibatinib's Kinase Selectivity: A Comparative Benchmark

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of **futibatinib**'s kinase inhibition profile against other selective FGFR inhibitors, supported by experimental data and methodologies.

**Futibatinib** (TAS-120) is a novel, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its covalent binding mechanism distinguishes it from other approved ATP-competitive FGFR inhibitors, offering the potential for more sustained target inhibition and activity against certain resistance mutations.[2][3] This guide provides a comparative analysis of **futibatinib**'s kinase selectivity profile against other prominent FGFR inhibitors: erdafitinib, infigratinib, and pemigatinib.

## Kinase Inhibition Profile: A Tabular Comparison

The following tables summarize the in vitro inhibitory activity of **futibatinib** and other FGFR inhibitors against the FGFR family and a selection of off-target kinases. It is important to note that the data for **futibatinib** is derived from separate studies and may not be directly comparable to the head-to-head comparison data available for erdafitinib, infigratinib, and pemigatinib due to potential differences in experimental conditions and kinase panels.

Table 1: Potency Against FGFR Isoforms (IC50 in nM)

Inhibitor	FGFR1	FGFR2	FGFR3	FGFR4	Data Source
Futibatinib	1.8	1.4	1.6	3.7	<a href="#">[1]</a>
Erdafitinib	1.2	2.5	3.0	5.7	<a href="#">[4]</a>
Infigratinib	0.9	1.4	1.0	>1000	
Pemigatinib	0.4	0.5	1.2	30	

Table 2: Off-Target Kinase Inhibition Profile

This table presents a comparative overview of the off-target kinase inhibition for **futibatinib**, **erdafitinib**, **infigratinib**, and **pemigatinib**. The data for **erdafitinib**, **infigratinib**, and **pemigatinib** are from a direct comparative study using a panel of 255 kinases, with inhibition measured at a 1  $\mu$ M concentration. **Futibatinib**'s off-target profile is from a separate study against a panel of 387 kinases at a 100 nM concentration.

Kinase	Futibatinib (% Inhibition @ 100 nM)[1]	Erdafitinib (% Inhibition @ 1 $\mu$ M)	Infigratinib (% Inhibition @ 1 $\mu$ M)	Pemigatinib (% Inhibition @ 1 $\mu$ M)
ABL1	<10	<10	<10	<10
ALK	<10	<10	<10	<10
AURKA	<10	<10	<10	14
BRAF	<10	<10	<10	<10
BTK	<10	<10	<10	<10
EGFR	<10	<10	<10	<10
FLT3	<10	12	11	25
JAK2	<10	<10	<10	<10
KIT	<10	33	16	45
MAPK12	69	Not Reported	Not Reported	Not Reported
INSR	55	Not Reported	Not Reported	Not Reported
MET	<10	<10	<10	<10
PDGFR $\alpha$	<10	13	11	20
PIK3CA	<10	<10	<10	<10
RET	<10	18	15	28
SRC	<10	<10	<10	<10
VEGFR2 (KDR)	<10	48	35	60

Data for Erdafitinib, Infigratinib, and Pemigatinib are adapted from Uitdehaag et al., 2022. The original study should be consulted for the full dataset.

## Experimental Protocols

### Biochemical Kinase Inhibition Assays

The determination of kinase inhibitory potency (IC<sub>50</sub> values) is typically performed using in vitro biochemical assays. While specific parameters may vary between studies, the general principles are outlined below.

#### 1. Radiometric Kinase Assay (e.g., as used for Derazantinib, Erdafitinib, Pemigatinib, Infigratinib, and Rogaratinib comparison)

- Principle: This assay measures the transfer of a radiolabeled phosphate group (from [ $\gamma$ -<sup>33</sup>P]ATP) to a substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.
- General Procedure:
  - The kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound (at various concentrations) are incubated together in a reaction buffer.
  - The reaction is initiated by the addition of [ $\gamma$ -<sup>33</sup>P]ATP.
  - After a defined incubation period at a controlled temperature, the reaction is stopped.
  - The substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
  - The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
  - IC<sub>50</sub> values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

#### 2. Off-Chip Mobility Shift Assay (MSA) (e.g., as used for **Futibatinib**)

- Principle: This non-radioactive method quantifies the phosphorylation of a peptide substrate by measuring the change in its electrophoretic mobility. The phosphorylated and unphosphorylated substrates are separated in an electric field and detected, often by fluorescence.
- General Procedure:

- Recombinant FGFR cytoplasmic domains are used as the enzyme source.
- The kinase is incubated with a fluorescently labeled peptide substrate and the test inhibitor at various concentrations.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic device.
- An electric field is applied, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.
- The amount of each peptide is quantified by detecting their fluorescence.
- IC50 values are determined from the dose-response curves.

### 3. KINOMEScan™ (Active-Site-Directed Competition Binding Assay) (e.g., as used for **Futibatinib** selectivity profiling)

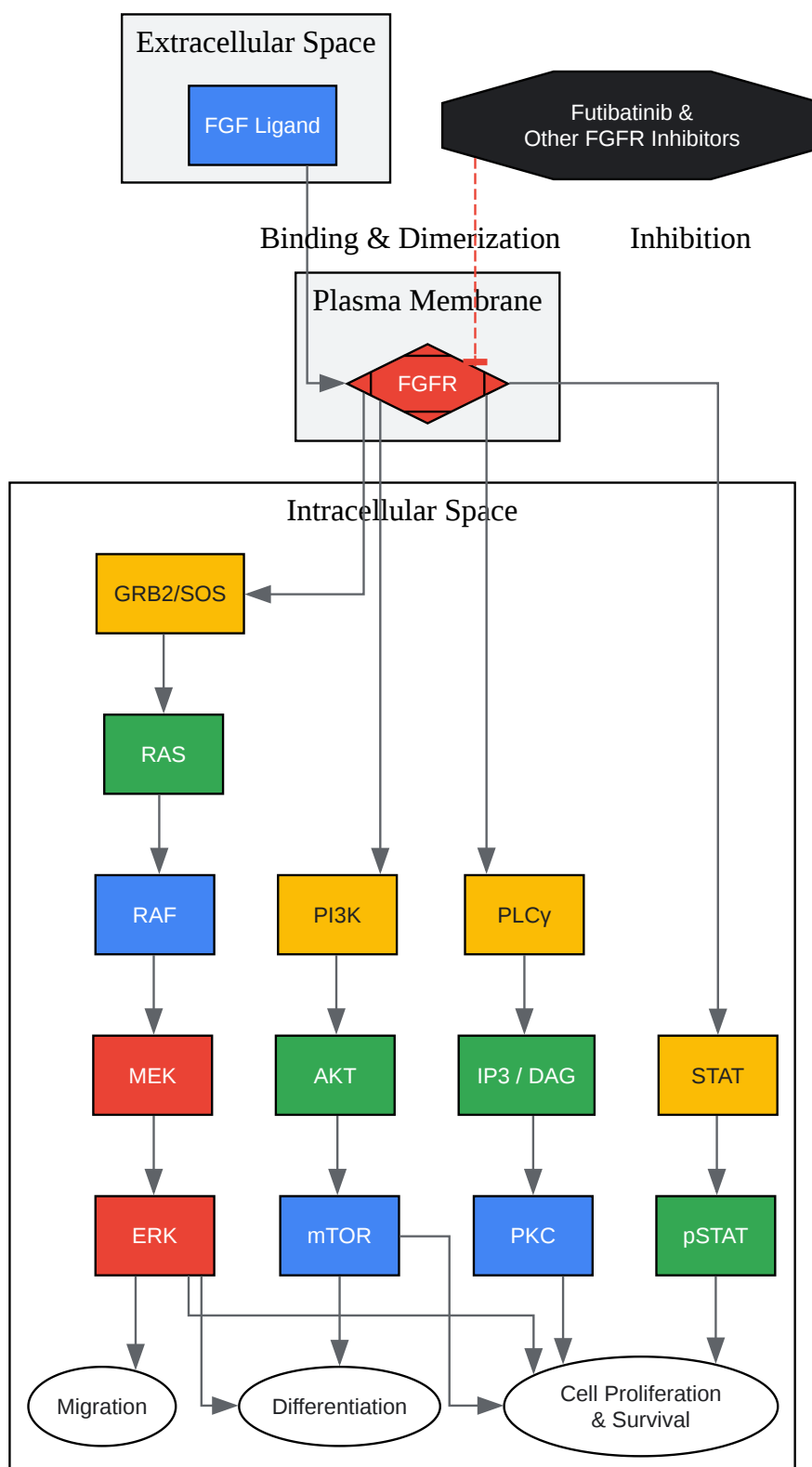
- Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- General Procedure:
  - A large panel of human kinases, each tagged with a unique DNA identifier, is used.
  - The test compound is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.
  - Kinases that bind to the test compound in solution will not bind to the immobilized ligand.
  - After an equilibration period, the unbound kinases are washed away.
  - The amount of each kinase remaining bound to the solid support is quantified by qPCR of their DNA tags.

- The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.

## Visualizing Signaling Pathways and Workflows

### FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by **futibatinib** and other FGFR inhibitors.

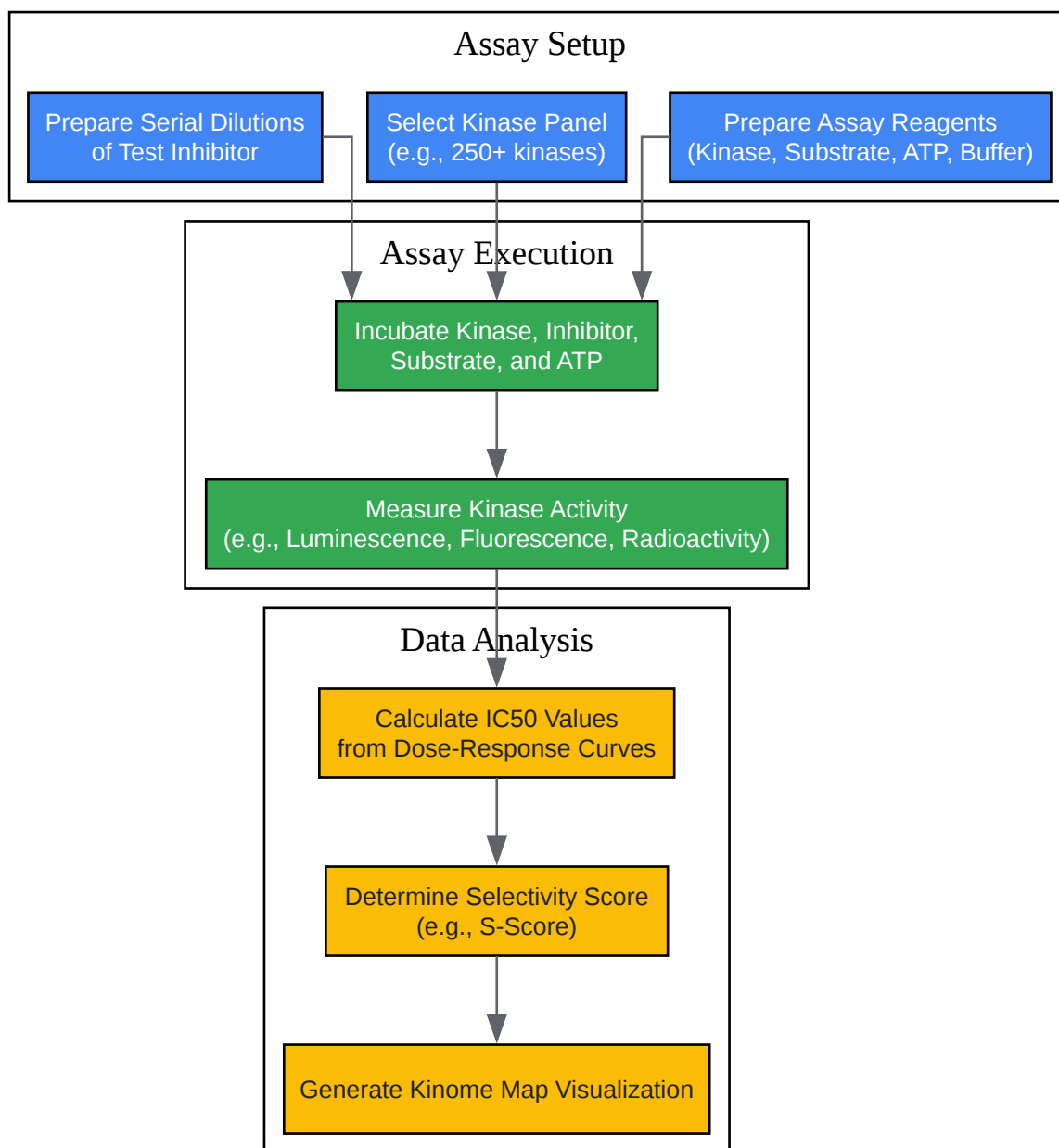


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Caption: FGFR signaling pathway and inhibitor action point.

## Generalized Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor selectivity profiling.



In summary, **futibatinib** is a potent and highly selective irreversible inhibitor of FGFR1-4. While direct head-to-head comparative data against a broad kinase panel including other FGFR inhibitors is not readily available in a single study, existing evidence from separate comprehensive screenings demonstrates its high selectivity. The choice of an FGFR inhibitor in a research or clinical setting will likely depend on a variety of factors including the specific FGFR alteration, the potential for off-target effects, and the mechanism of action, particularly in the context of acquired resistance.

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